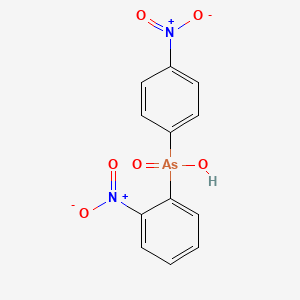

(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid

Beschreibung

(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid is a mixed aromatic arsenical compound featuring two distinct nitro-substituted phenyl groups attached to a central arsenic atom. The structure comprises a 2-nitrophenyl group (ortho-nitro substitution) and a 4-nitrophenyl group (para-nitro substitution), which confer unique electronic and steric properties to the molecule. The ortho-nitro group introduces steric hindrance and reduced resonance stabilization, while the para-nitro group allows for enhanced electron-withdrawing effects via resonance. This compound is hypothesized to exhibit intermediate acidity and reactivity compared to its symmetric analogs, such as di(3-nitrophenyl)arsinic acid or di(4-nitrophenyl)arsinic acid .

Eigenschaften

CAS-Nummer |

6299-14-5 |

|---|---|

Molekularformel |

C12H9AsN2O6 |

Molekulargewicht |

352.13 g/mol |

IUPAC-Name |

(2-nitrophenyl)-(4-nitrophenyl)arsinic acid |

InChI |

InChI=1S/C12H9AsN2O6/c16-13(17,9-5-7-10(8-6-9)14(18)19)11-3-1-2-4-12(11)15(20)21/h1-8H,(H,16,17) |

InChI-Schlüssel |

AYOJGSCJCKCHRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid typically involves the reaction of 2-nitrophenyl and 4-nitrophenyl derivatives with arsenic-containing reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed:

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups and arsenic moiety play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Di(3-Nitrophenyl)Arsinic Acid

- Structure : Two meta-nitro-substituted phenyl groups (3-nitrophenyl) bonded to arsenic.

- Properties : The meta-nitro groups provide moderate electron withdrawal with minimal steric hindrance. Reported to have a molecular weight of 392 g/mol and higher thermal stability compared to para-substituted analogs due to reduced intermolecular interactions .

- Reactivity : Less acidic than para-substituted derivatives due to weaker resonance stabilization of the conjugate base.

Di(4-Nitrophenyl)Arsinic Acid

- Structure : Two para-nitro-substituted phenyl groups (4-nitrophenyl).

- Properties : Molecular weight 393 g/mol. The para-nitro groups enable strong resonance stabilization, resulting in higher acidity and solubility in polar solvents compared to ortho- or meta-substituted analogs .

- Reactivity : Enhanced electrophilicity at the arsenic center due to strong electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions.

2,4-Dinitrophenylarsenic Acid

- Structure : Single phenyl ring with nitro groups at positions 2 and 4.

- Properties : Combines steric effects (ortho-nitro) and resonance withdrawal (para-nitro), leading to a molecular weight of 255 g/mol. Exhibits lower thermal stability compared to di-substituted analogs due to intramolecular strain .

(2-Nitrophenyl)-(4-Nitrophenyl)Arsinic Acid

- Structure : Mixed ortho- and para-nitro-substituted phenyl groups.

- Properties: Expected molecular weight ~388 g/mol (calculated). The ortho-nitro group reduces solubility in non-polar solvents, while the para-nitro group enhances acidity.

- Reactivity : Predicted to exhibit intermediate reactivity between di(3-nitrophenyl) and di(4-nitrophenyl) analogs. Steric hindrance from the ortho-nitro group may slow down reactions at the arsenic center compared to para-substituted derivatives.

Data Table: Key Properties of Nitrophenyl Arsenic Acids

Research Findings and Trends

- Acidity : Para-nitro groups enhance acidity due to resonance stabilization, while ortho substitution reduces it via steric effects. Mixed derivatives like (2-nitrophenyl)-(4-nitrophenyl)arsinic acid likely exhibit intermediate pKa values .

- Synthetic Challenges : Mixed nitrophenyl arsenic acids are less commonly reported than symmetric analogs, possibly due to purification difficulties caused by steric and electronic disparities .

Biologische Aktivität

(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid, commonly referred to as nitrophenylarsinic acid, is an organoarsenic compound that has garnered attention due to its biological activity and potential applications in various fields, including agriculture and medicine. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by two nitrophenyl groups attached to an arsenic atom, which significantly influences its reactivity and interactions with biological systems. Its chemical formula is CHNOAs, and it possesses a molecular weight of approximately 306.19 g/mol.

1. Antimicrobial Activity

Research indicates that nitrophenylarsinic acid exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

2. Cytotoxic Effects

Studies have demonstrated that this compound has cytotoxic effects on certain cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death. The proposed mechanism includes the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of nitrophenylarsinic acid against Escherichia coli and Staphylococcus aureus, results showed a significant reduction in bacterial counts when exposed to concentrations as low as 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacterial strains, indicating its potential as a therapeutic agent against bacterial infections.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 25 | 15 |

| Staphylococcus aureus | 25 | 16 |

Case Study 2: Cytotoxicity on Cancer Cells

A study investigating the cytotoxic effects on human breast cancer cells (MCF-7) revealed that nitrophenylarsinic acid induced apoptosis in a dose-dependent manner. At a concentration of 100 µM, cell viability dropped to 30%, with significant morphological changes observed under microscopy.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 50 | 60 | 20 |

| 100 | 30 | 50 |

Toxicological Considerations

While the biological activities of nitrophenylarsinic acid are promising, it is essential to consider its toxicological profile. Studies have indicated that high doses may lead to hepatotoxicity and nephrotoxicity in animal models. Long-term exposure has been associated with adverse effects on liver function and renal health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.